molecular formula C12H7Br2NO2 B13795185 3,4'-Dibromo-4-nitro-1,1'-biphenyl CAS No. 62579-56-0

3,4'-Dibromo-4-nitro-1,1'-biphenyl

Cat. No.: B13795185
CAS No.: 62579-56-0
M. Wt: 357.00 g/mol
InChI Key: RXACKKVXGGPECX-UHFFFAOYSA-N
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Description

3,4’-Dibromo-4-nitro-1,1’-biphenyl is an organic compound with the molecular formula C12H7Br2NO2 It is a derivative of biphenyl, where two bromine atoms and one nitro group are substituted at specific positions on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’-Dibromo-4-nitro-1,1’-biphenyl typically involves the bromination and nitration of biphenyl derivatives. One common method is the bromination of 4-nitrobiphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of 3,4’-Dibromo-4-nitro-1,1’-biphenyl may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4’-Dibromo-4-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium amide or thiourea in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine atoms.

    Reduction: The major product is 3,4’-dibromo-4-amino-1,1’-biphenyl.

    Oxidation: Products depend on the specific oxidizing agent used and reaction conditions.

Scientific Research Applications

3,4’-Dibromo-4-nitro-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4’-Dibromo-4-nitro-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dibromo-1,1’-biphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitro-1,1’-biphenyl: Lacks the bromine atoms, affecting its substitution reactions.

    3,3’-Dibromo-4-nitro-1,1’-biphenyl: Similar structure but different bromine substitution pattern.

Properties

CAS No.

62579-56-0

Molecular Formula

C12H7Br2NO2

Molecular Weight

357.00 g/mol

IUPAC Name

2-bromo-4-(4-bromophenyl)-1-nitrobenzene

InChI

InChI=1S/C12H7Br2NO2/c13-10-4-1-8(2-5-10)9-3-6-12(15(16)17)11(14)7-9/h1-7H

InChI Key

RXACKKVXGGPECX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])Br)Br

Origin of Product

United States

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